molecular formula C95H137N27O28 B612789 Melanocyte protein Pmel 17 precursor (44-59) CAS No. 195523-86-5

Melanocyte protein Pmel 17 precursor (44-59)

Numéro de catalogue: B612789
Numéro CAS: 195523-86-5
Poids moléculaire: 2105.27
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Melanocyte protein Pmel 17 precursor (44-59) is a segment of the larger melanocyte protein Pmel 17, also known as premelanosome protein. This protein is integral to the formation of melanosomes, which are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin. Melanin is the pigment that gives color to the skin, hair, and eyes. The Pmel 17 protein forms a fibrillar matrix within melanosomes, providing a scaffold for melanin deposition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of melanocyte protein Pmel 17 precursor (44-59) typically involves recombinant DNA technology. The gene encoding the Pmel 17 protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of melanocyte protein Pmel 17 precursor (44-59) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification methods to isolate the protein. The use of genetically modified organisms and optimized growth conditions ensures high yield and purity of the protein .

Analyse Des Réactions Chimiques

Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .

Applications De Recherche Scientifique

Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:

Mécanisme D'action

The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .

Comparaison Avec Des Composés Similaires

Uniqueness: Melanocyte protein Pmel 17 precursor (44-59) is unique in its ability to form amyloid fibrils within melanosomes, a feature not shared by all similar proteins. This property is crucial for its role in providing a scaffold for melanin deposition, distinguishing it from other melanocyte-specific proteins .

Activité Biologique

The melanocyte protein Pmel 17, also known as gp100, is a crucial component in the biology of melanin synthesis and melanosome formation in melanocytes. This article delves into the biological activity of the Pmel 17 precursor, particularly focusing on the peptide segment 44-59, its structural characteristics, functional implications, and its role in various biological processes.

Overview of Pmel 17

Pmel 17 is a type I integral membrane glycoprotein predominantly expressed in melanocytes. It plays a pivotal role in the morphogenesis of melanosomes, organelles responsible for melanin production. The protein is synthesized as a precursor and undergoes extensive post-translational modifications, including cleavage and glycosylation, which are essential for its functional activity and trafficking to melanosomes.

Structural Characteristics

Pmel 17 consists of several domains:

  • N-terminal Domain : Involved in amyloid fibril formation.
  • Polycystic Kidney Disease (PKD) Domain : Critical for physiological amyloid core formation.
  • RPT Domain : Rich in proline, serine, threonine, and glutamic acid residues; essential for fibril formation.
  • C-terminal Domain : Contains additional functional motifs necessary for protein stability and interaction with other cellular components.

The specific segment of interest, Pmel 17 (44-59) , corresponds to a part of the lumenal domain that has been implicated in immune responses and may serve as an epitope for T-cell recognition in melanoma patients .

Melanosome Formation and Melanin Synthesis

Pmel 17 is integral to the early stages of melanosome biogenesis. It facilitates the formation of fibrillar structures within melanosomes, which serve as scaffolds for melanin deposition. The amyloid-like fibrils formed by Pmel 17 are believed to provide structural support and protect against toxic intermediates generated during melanin synthesis .

Immune Response

The peptide segment Pmel 17 (44-59) has been shown to elicit T-cell responses in melanoma patients. Specifically, it can activate CD4+ T cells against melanoma cells expressing this epitope. This has significant implications for immunotherapy strategies targeting melanoma .

Cytoprotection

Research indicates that Pmel 17 fibrils may play a cytoprotective role by sequestering toxic intermediates produced during melanin synthesis. This function is critical for maintaining melanocyte health and preventing apoptosis due to oxidative stress induced by excess melanin production .

Research Findings

Recent studies have elucidated various aspects of Pmel 17's biological activity:

  • Amyloid Formation : Investigations into the mechanisms regulating amyloid formation have identified specific domains within Pmel 17 that promote fibril formation under physiological conditions. The PKD domain appears to be particularly important in this process .
  • Post-translational Modifications : The processing of Pmel 17 involves cleavage by proprotein convertases, resulting in the generation of soluble forms that may have distinct biological activities compared to the membrane-bound form .
  • Role in Melanoma : Given its expression profile and immunogenic properties, Pmel 17 is a target for melanoma immunotherapy. The identification of specific epitopes like Pmel 17 (44-59) provides avenues for developing vaccine strategies aimed at enhancing anti-tumor immunity .

Case Study 1: Immunogenicity in Melanoma Patients

A study involving peripheral blood from melanoma patients demonstrated that T cells could be generated against the synthetic peptide h-gp100 (44-59). This highlights the potential for utilizing this peptide in vaccine formulations aimed at eliciting robust immune responses against melanoma .

Case Study 2: Fibril Formation Dynamics

Research examining the dynamics of fibril formation within melanocytes revealed that mutations or alterations in Pmel 17 processing could lead to impaired melanin production and increased susceptibility to cellular stressors. This underscores the importance of proper Pmel 17 function in maintaining melanocyte viability and pigment production .

Propriétés

Numéro CAS

195523-86-5

Formule moléculaire

C95H137N27O28

Poids moléculaire

2105.27

Séquence

WNRQLYPEWTEAQRLD

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonymes

Melanocyte protein Pmel 17 precursor (44-59)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.